

Spectroscopic Characterization of 3-Aminocarbonylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminocarbonylphenylboronic acid

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Introduction

3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, incorporating both a boronic acid moiety and a primary amide, allows for diverse applications, including as a key building block in the synthesis of enzyme inhibitors and as a component in self-assembling materials and sensors. [1] A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in these fields.

This technical guide provides an in-depth analysis of the spectroscopic data of **3-aminocarbonylphenylboronic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, offering insights into the relationship between the observed spectral features and the molecular structure.

Molecular Structure and Properties

3-Aminocarbonylphenylboronic acid possesses the chemical formula $C_7H_8BNO_3$ and a molecular weight of approximately 164.95 g/mol. The molecule consists of a benzene ring

substituted with a boronic acid group [-B(OH)₂] and an aminocarbonyl (amide) group [-C(=O)NH₂] at the meta position.

Property	Value	Source
CAS Number	351422-73-6	
Molecular Formula	C ₇ H ₈ BNO ₃	
Molecular Weight	164.95 g/mol	
Melting Point	221-226 °C	
Appearance	White to off-white powder	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-aminocarbonylphenylboronic acid**, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of **3-aminocarbonylphenylboronic acid** in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the amide protons. The boronic acid protons often appear as a broad singlet and can exchange with residual water in the solvent.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.21	s	-	$\text{B}(\text{OH})_2$
8.08	s	-	$-\text{NH}_2$
7.91	d	7.7	Ar-H
7.82	d	7.6	Ar-H
7.42	t	7.6	Ar-H
7.32	s	-	$-\text{NH}_2$

Interpretation: The aromatic region of the spectrum displays signals characteristic of a 1,3-disubstituted benzene ring. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the boronic acid and the amide functional groups. The two singlets at 8.21 and 8.08 ppm are assigned to the acidic protons of the boronic acid and the amide protons, respectively. Their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding. The remaining aromatic protons appear as a doublet, a doublet, and a triplet, consistent with the substitution pattern. The singlet at 7.32 ppm is also assigned to one of the amide protons.

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
168.1	C=O (Amide)
134.8	Ar-C
133.0	Ar-C
130.1	Ar-C
128.4	Ar-C
127.3	Ar-C
Not Observed	C-B

Interpretation: The signal at 168.1 ppm is characteristic of an amide carbonyl carbon. The remaining signals in the aromatic region (127-135 ppm) correspond to the six carbons of the benzene ring. The carbon atom directly attached to the boron atom is often not observed or appears as a very broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum was recorded on a neat solid sample using an ATR-FTIR spectrometer.

IR Spectral Data and Interpretation

The IR spectrum of **3-aminocarbonylphenylboronic acid** shows characteristic absorption bands for the O-H, N-H, C=O, and B-O bonds.

Wavenumber (ν) cm^{-1}	Intensity	Assignment
3397, 3183	Strong, Broad	O-H stretch (boronic acid), N-H stretch (amide)
1658	Strong	C=O stretch (Amide I)
1608, 1569	Medium	C=C stretch (aromatic), N-H bend (Amide II)
1388	Strong	B-O stretch
1321	Medium	C-N stretch
1121, 889, 756, 696, 651	Medium-Weak	C-H bend (aromatic)

Interpretation: The broad absorption bands in the region of 3100-3400 cm^{-1} are indicative of the O-H stretching vibrations of the boronic acid group, which are often involved in hydrogen bonding, and the N-H stretching vibrations of the primary amide. The strong, sharp peak at 1658 cm^{-1} is the characteristic C=O stretching vibration of the amide (Amide I band). The absorptions at 1608 and 1569 cm^{-1} are attributed to the aromatic C=C stretching and the N-H bending vibration (Amide II band). The strong band at 1388 cm^{-1} is a key indicator of the B-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight, allowing for the confirmation of the elemental composition.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source in positive ion mode.

Mass Spectral Data and Interpretation

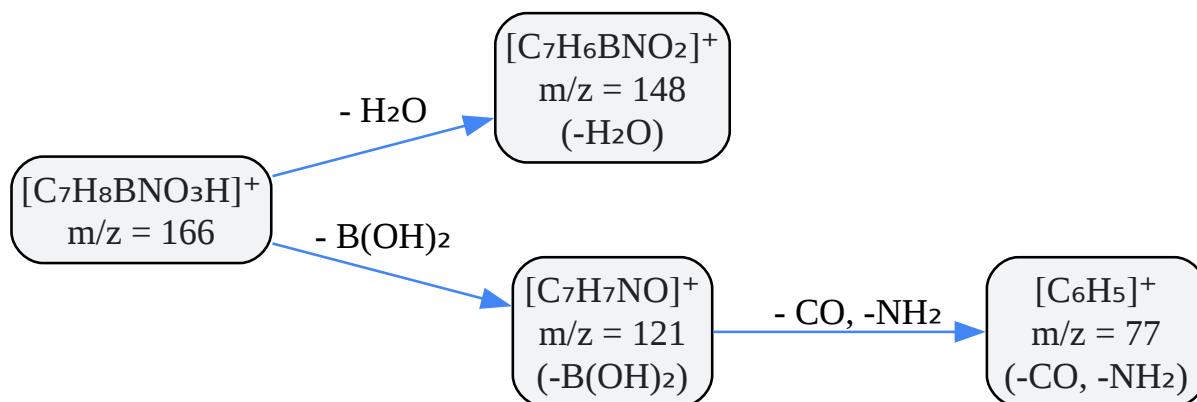
The HRMS data confirms the molecular formula of **3-aminocarbonylphenylboronic acid**.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	166.0670	166.0671

Interpretation: The experimentally observed mass-to-charge ratio for the protonated molecule ($[M+H]^+$) is in excellent agreement with the calculated value for the molecular formula $C_7H_9BNO_3$, confirming the identity of the compound.

Fragmentation Pathway

The fragmentation of **3-aminocarbonylphenylboronic acid** in the mass spectrometer can provide further structural information. A logical fragmentation workflow is depicted below.



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Caption: Proposed ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of **3-aminocarbonylphenylboronic acid** provides a clear and consistent picture of its molecular structure. The 1H and ^{13}C NMR data confirm the 1,3-disubstituted aromatic ring and the presence of the amide and boronic acid functionalities. The IR spectrum further corroborates the presence of these key functional groups through their characteristic vibrational frequencies. Finally, high-resolution mass spectrometry provides definitive confirmation of the elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical building block in their scientific endeavors.

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References

- 1. rsc.org [rsc.org]
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